molecular formula C14H18N4O2 B15347334 8-(2-Norbornyl)theophylline CAS No. 73908-82-4

8-(2-Norbornyl)theophylline

Cat. No.: B15347334
CAS No.: 73908-82-4
M. Wt: 274.32 g/mol
InChI Key: UZJCKVSZSVKARK-UHFFFAOYSA-N
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Description

8-(2-Norbornyl)theophylline is a synthetic derivative of theophylline, a methylxanthine class compound known for its bronchodilatory and adenosine receptor antagonistic properties. Theophylline itself is naturally found in tea and is widely used in respiratory therapies. The substitution at the 8-position of theophylline with a 2-norbornyl group introduces structural and electronic modifications that may enhance receptor selectivity, metabolic stability, or pharmacokinetic profiles compared to other derivatives. The norbornyl group, a bicyclic hydrocarbon, contributes steric bulk and unique electronic effects due to its strained geometry and nonclassical carbocation-like characteristics in intermediates .

Properties

CAS No.

73908-82-4

Molecular Formula

C14H18N4O2

Molecular Weight

274.32 g/mol

IUPAC Name

8-(2-bicyclo[2.2.1]heptanyl)-1,3-dimethyl-7H-purine-2,6-dione

InChI

InChI=1S/C14H18N4O2/c1-17-12-10(13(19)18(2)14(17)20)15-11(16-12)9-6-7-3-4-8(9)5-7/h7-9H,3-6H2,1-2H3,(H,15,16)

InChI Key

UZJCKVSZSVKARK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3CC4CCC3C4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-Norbornyl)theophylline typically involves the reaction of theophylline with norbornene derivatives under specific conditions. The process may require the use of catalysts and controlled temperatures to ensure the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale chemical reactors and optimized reaction conditions to achieve high yields. The process may also include purification steps to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: 8-(2-Norbornyl)theophylline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles like hydroxide (OH⁻) and halides (Cl⁻, Br⁻) can participate in substitution reactions.

Major Products Formed:

  • Oxidation: Formation of oxo derivatives.

  • Reduction: Production of reduced forms of the compound.

  • Substitution: Generation of substituted derivatives with different functional groups.

Scientific Research Applications

8-(2-Norbornyl)theophylline has several scientific research applications:

  • Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

  • Biology: Investigated for its potential biological activity, including its effects on cellular processes.

  • Medicine: Explored for its therapeutic properties, particularly in relation to its stimulant effects similar to theophylline.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 8-(2-Norbornyl)theophylline exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to adenosine receptors, leading to the inhibition of adenosine-induced effects, which results in stimulant activity. The specific molecular pathways involved may include the modulation of cyclic AMP (cAMP) levels and the activation of certain signaling cascades.

Comparison with Similar Compounds

Structural and Electronic Properties

The norbornyl substituent distinguishes 8-(2-Norbornyl)theophylline from other derivatives. Key comparisons include:

Compound Substituent Key Structural Features Electronic Properties
This compound 2-Norbornyl Bicyclic structure with strained C1-C2-C6 bonds (1.409–1.671 Å), enhancing rigidity Increased polarizability due to strained geometry; potential for unique HOMO-LUMO gaps
8-Phenyltheophylline Phenyl Planar aromatic ring; enhances lipophilicity Higher hyperpolarizability and dipole moments compared to alkyl substituents
Aminophylline Ethylenediamine complex Ionizable amine groups; improves water solubility Lower chemical hardness, higher electron affinity
Theobromine Methyl Smaller substituent; lower steric hindrance Narrower HOMO-LUMO gap (3.5–4.0 eV) compared to theophylline derivatives

Pharmacological Activity and Receptor Selectivity

  • Adenosine Receptor Affinity: this compound: Predicted to exhibit A2a receptor selectivity due to steric effects of the norbornyl group, similar to 8-phenyltheophylline derivatives. 8-Phenyltheophylline: Demonstrates ~1,000-fold selectivity for adenosine A2a over A1 receptors, attributed to the phenyl group’s spatial compatibility with receptor pockets .
  • Bronchodilatory Effects: Aminophylline: Enhanced solubility improves bioavailability but increases toxicity risks due to ethylenediamine . 8-(2-Hydroxyethyl)theophylline: Similar plasma levels to aminophylline but with lower toxicity in preclinical models .

Pharmacokinetic and Bioavailability Profiles

Parameter This compound Aminophylline 8-Phenyltheophylline
Oral Bioavailability Hypothetically low due to high lipophilicity High (due to water solubility) Moderate (limited by aromatic metabolism)
Plasma Half-Life Potentially prolonged (structural rigidity) 6–8 hours 4–6 hours
Metabolic Pathways Likely hepatic (CYP450-mediated) Renal excretion Hepatic hydroxylation

Comparative studies of choline theophylline and amino-theophylline suggest that substituent chemistry significantly impacts plasma-protein binding and cell-membrane partitioning . For example, the norbornyl group’s bulk may reduce plasma clearance rates compared to smaller substituents.

Thermodynamic and Optoelectronic Properties

Quantum chemical studies on theophylline derivatives reveal:

  • HOMO-LUMO Gaps: Derivatives with bulky substituents (e.g., norbornyl) may exhibit wider energy gaps (~4.2 eV), influencing redox stability and interaction with biological targets .

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